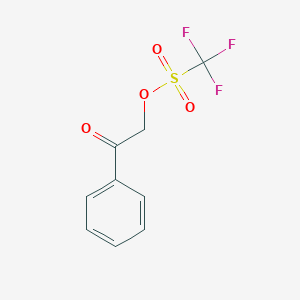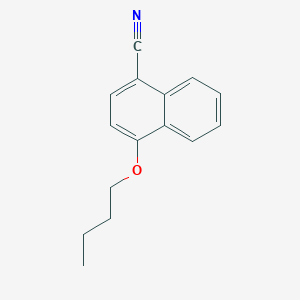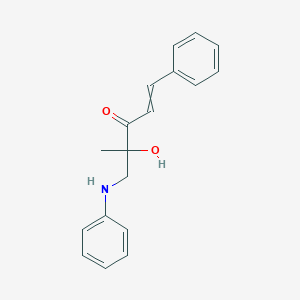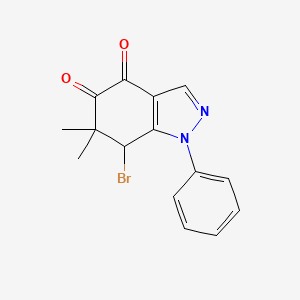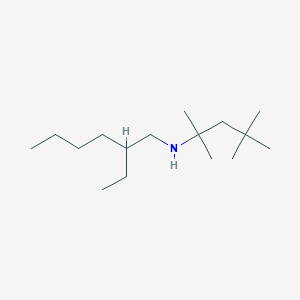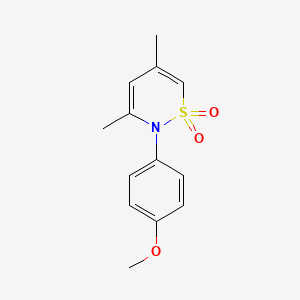
1-Hydroxypropan-2-yl propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypropan-2-yl propan-2-ylcarbamate is a chemical compound with the molecular formula C7H15NO3 It is known for its unique structure, which includes a hydroxy group and a carbamate group
Preparation Methods
The synthesis of 1-Hydroxypropan-2-yl propan-2-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of isopropyl chloroformate with 1-amino-2-propanol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to ensure the stability of the product .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or distillation to obtain a high-purity product.
Chemical Reactions Analysis
1-Hydroxypropan-2-yl propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbamate group into an amine group. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
Scientific Research Applications
1-Hydroxypropan-2-yl propan-2-ylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in drug development due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Hydroxypropan-2-yl propan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can participate in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Hydroxypropan-2-yl propan-2-ylcarbamate can be compared with similar compounds such as:
1-Hydroxypropan-2-yl methylcarbamate: This compound has a similar structure but with a methyl group instead of an isopropyl group. It exhibits different reactivity and applications.
1-Hydroxypropan-2-yl ethylcarbamate: This compound has an ethyl group instead of an isopropyl group. It also shows distinct chemical and biological properties.
Properties
CAS No. |
62789-00-8 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)8-7(10)11-6(3)4-9/h5-6,9H,4H2,1-3H3,(H,8,10) |
InChI Key |
DYCXCXRYMSKCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


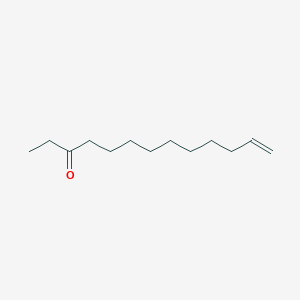
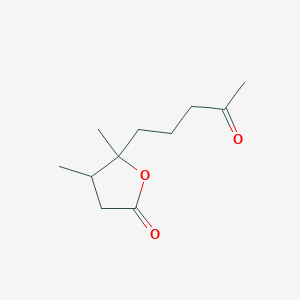
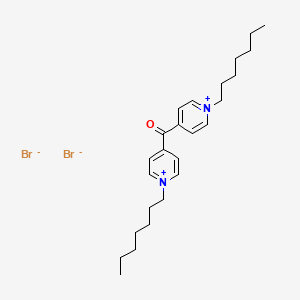

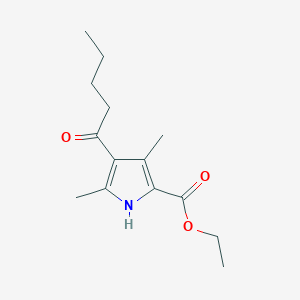
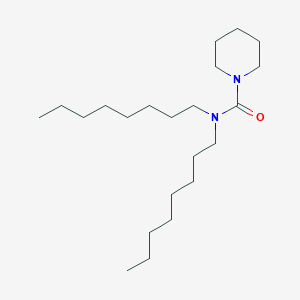
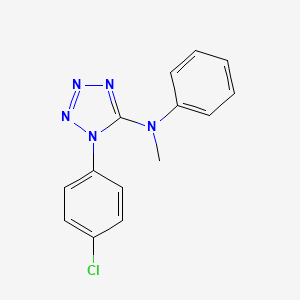
![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
